molecular formula C19H25NO3 B3793516 1-(isopropoxyacetyl)spiro[azepane-4,2'-chromene]

1-(isopropoxyacetyl)spiro[azepane-4,2'-chromene]

Cat. No.: B3793516
M. Wt: 315.4 g/mol
InChI Key: BNTHDIIFIUKPAW-UHFFFAOYSA-N
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Description

Spirocyclic compounds are a class of organic molecules characterized by two or more rings connected at a single atom . They are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .


Synthesis Analysis

The synthesis of spirocyclic compounds often involves key steps like iodocyclization . More than 150 oxa-spirocyclic compounds have been prepared .


Molecular Structure Analysis

The molecular structure of spirocyclic compounds is defined by a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom .


Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. For instance, they can participate in isomerization reactions .


Physical and Chemical Properties Analysis

Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure . Incorporation of an oxygen atom into the spirocyclic unit can dramatically improve water solubility (by up to 40 times) and lower lipophilicity .

Mechanism of Action

The mechanism of action of spirocyclic compounds can vary widely depending on their specific structure and the context in which they are used. Some spirocyclic compounds have been studied for their antibacterial and anticancer activities .

Future Directions

Spirocyclic compounds have seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . They are promising building blocks for the creation of various dynamic materials .

Properties

IUPAC Name

2-propan-2-yloxy-1-spiro[azepane-4,2'-chromene]-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-15(2)22-14-18(21)20-12-5-9-19(11-13-20)10-8-16-6-3-4-7-17(16)23-19/h3-4,6-8,10,15H,5,9,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTHDIIFIUKPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(=O)N1CCCC2(CC1)C=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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